N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide
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Overview
Description
N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxypyrimidine ring and a naphthalenyloxyacetamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide typically involves the following steps:
Formation of the Methoxypyrimidine Ring: This can be achieved through the reaction of appropriate pyrimidine precursors with methoxy substituents under controlled conditions.
Attachment of the Naphthalenyloxy Group: The naphthalen-1-yloxy group is introduced via nucleophilic substitution reactions, where a suitable naphthalene derivative reacts with an acetamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxypyrimidin-4-yl)-2-(phenoxy)acetamide
- N-(6-methoxypyrimidin-4-yl)-2-(benzyloxy)acetamide
Uniqueness
N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide stands out due to its naphthalenyloxy group, which imparts unique chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-9-15(18-11-19-17)20-16(21)10-23-14-8-4-6-12-5-2-3-7-13(12)14/h2-9,11H,10H2,1H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGLPNVRVNYAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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